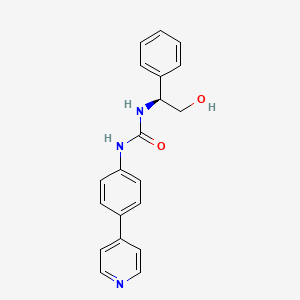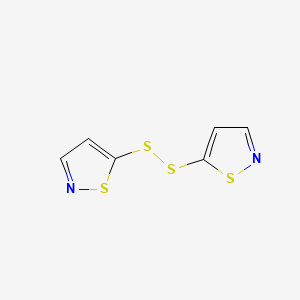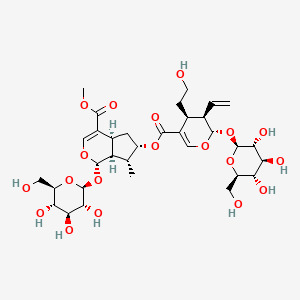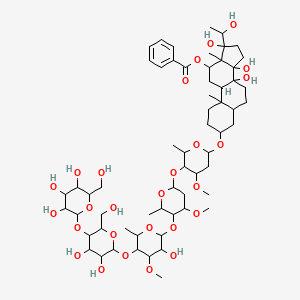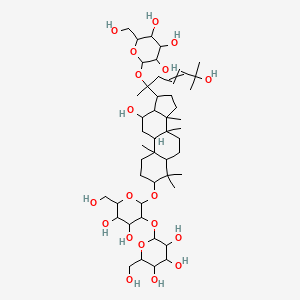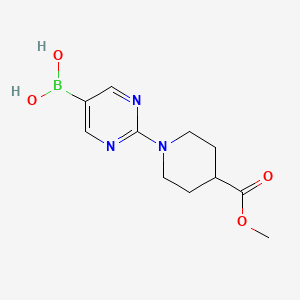
(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid: is an organic boronic acid derivative. It is a solid compound, typically appearing as white or off-white crystals. This compound is known for its stability and solubility in water, although it has limited solubility in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of the corresponding boronic acid with a piperidine derivative under suitable conditions . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 2-8°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
科学的研究の応用
Chemistry: In chemistry, (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a catalyst or ligand in various organic synthesis reactions. It enhances reaction rates, selectivity, and yields .
Biology and Medicine: It can be used in the synthesis of bioactive compounds and pharmaceuticals .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals .
作用機序
The mechanism of action of (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes .
類似化合物との比較
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: This compound is structurally similar but lacks the methoxycarbonyl group.
(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid: This compound is similar but with different substituents on the piperidine ring.
Uniqueness: The presence of the methoxycarbonyl group in this compound imparts unique chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds .
特性
IUPAC Name |
[2-(4-methoxycarbonylpiperidin-1-yl)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O4/c1-19-10(16)8-2-4-15(5-3-8)11-13-6-9(7-14-11)12(17)18/h6-8,17-18H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNOLNOVDAQIAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC(CC2)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


